molecular formula C19H19FN4O2S B2595701 N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105216-98-5

N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2595701
CAS No.: 1105216-98-5
M. Wt: 386.45
InChI Key: LXYPIBACAHCHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a multi-heterocyclic core structure. Its architecture incorporates three pharmaceutically relevant motifs: a piperazine ring, a 4-(furan-2-yl)thiazole unit, and a fluorophenyl group. Piperazine derivatives are extensively documented in scientific literature for their diverse therapeutic potential, exhibiting activities including antiviral , antibacterial, and anticancer effects . The thiazole ring system is a versatile scaffold known for contributing to a wide spectrum of biological activities; molecules containing this moiety can interact with various enzymatic pathways and receptors, leading to potential antioxidant, antibacterial, antifungal, and anti-inflammatory effects . The specific combination of the furan-thiazole group linked to a piperazine carboxamide framework suggests this compound is a valuable chemical tool for probing biological mechanisms, particularly in screening campaigns for novel enzyme inhibitors or receptor modulators. The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to influence the molecule's pharmacokinetic properties, potentially enhancing metabolic stability and membrane permeability. Researchers may find this compound particularly useful for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. Its complex structure makes it a suitable candidate for research focused on heterocyclic chemistry, molecular docking studies, and the synthesis of novel bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-14-3-5-15(6-4-14)21-19(25)24-9-7-23(8-10-24)12-18-22-16(13-27-18)17-2-1-11-26-17/h1-6,11,13H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYPIBACAHCHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the thiazole ring: Starting with a furan derivative, the thiazole ring can be synthesized through a cyclization reaction involving appropriate reagents and catalysts.

    Attachment of the piperazine ring: The thiazole intermediate is then reacted with a piperazine derivative under suitable conditions to form the desired piperazine-thiazole compound.

    Introduction of the fluorophenyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and furan moieties undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Outcome Source
Thiazole ring oxidationH₂O₂ (30%)/AcOH, 60°C, 6 hrsForms thiazole-4-oxide derivative via sulfur oxidation
Furan ring oxidationmCPBA, DCM, 0°C to RT, 2 hrsProduces 2,5-diketone intermediate (ring-opening)

Key Findings :

  • Thiazole oxidation preserves the heterocyclic structure while increasing polarity.

  • Furan oxidation disrupts aromaticity, enabling downstream functionalization .

Nucleophilic Substitution

The piperazine nitrogen and thiazole C-2 positions participate in substitution reactions:

Site Reagents Conditions Product Yield Source
Piperazine (N-4)Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 80°C, 12 hrsQuaternary ammonium salts72-85%
Thiazole C-2Grignard reagents (R-MgX)THF, −78°C to RT, 4 hrs2-Alkylthiazole derivatives68%

Mechanistic Notes :

  • Piperazine alkylation proceeds via SN2 mechanism, requiring anhydrous conditions .

  • Thiazole reacts selectively at C-2 due to electron-withdrawing effects of adjacent nitrogen .

Amide Bond Hydrolysis

The carboxamide linkage undergoes acid- or base-catalyzed cleavage:

Condition Reagents Products Reaction Time Source
Acidic6M HCl, reflux4-Fluoroaniline + Piperazine carboxylic acid8 hrs
Basic2M NaOH, EtOH/H₂O (1:1), 60°C4-Fluorophenyl isocyanate + Piperazine5 hrs

Applications :

  • Hydrolysis enables modular synthesis of fluorophenyl-modified piperazines .

Heterocyclic Functionalization

The thiazole-furan system participates in cycloaddition and cross-coupling:

Reaction Type Catalyst/Reagents Outcome Yield Source
Diels-AlderMaleic anhydride, Δ, 24 hrsFuran acts as diene → bicyclic adduct63%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OThiazole-Biphenyl hybrids78%

Structural Insights :

  • Diels-Alder reactivity confirms furan’s electron-rich character .

  • Suzuki coupling demonstrates thiazole’s compatibility with transition metal catalysis .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes directed substitutions:

Position Reagents Conditions Product Source
Meta to fluorineHNO₃/H₂SO₄, 0°CNitro derivative3-Nitro-4-fluorophenyl adduct
Ortho to carboxamideBr₂, FeBr₃, DCM, RTBrominated analog2-Bromo-4-fluorophenyl compound

Regioselectivity :

  • Fluorine directs nitration to the meta position (72% yield) .

  • Bromination occurs ortho to the electron-withdrawing carboxamide group .

Reductive Transformations

Catalytic hydrogenation modifies unsaturated bonds:

Target Catalyst Conditions Product Source
Furan ringH₂ (1 atm), Pd/C, EtOHTetrahydrofuran derivative89%
Thiazole C=N bondNaBH₄, NiCl₂, MeOH, 0°CReduced to thiazolidine54%

Limitations :

  • Furan hydrogenation requires careful control to prevent over-reduction .

  • Thiazole reduction yields non-aromatic products with altered bioactivity .

Complexation with Metals

The nitrogen-rich structure forms coordination complexes:

Metal Ion Ligand Sites Stoichiometry Application Source
Cu(II)Piperazine N, Thiazole S1:2 (Metal:Ligand)Antimicrobial agents
Pt(II)Carboxamide O, Thiazole N1:1Anticancer candidates

Stability Data :

  • Cu(II) complexes show enhanced solubility in polar aprotic solvents .

  • Pt(II) complexes exhibit ligand-to-metal charge transfer bands at 420 nm .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole, including compounds similar to N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, exhibit significant antimicrobial effects. A study demonstrated that various thiazole derivatives showed activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml . This suggests potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For instance, compounds with thiazole moieties have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One specific thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 µM against MCF-7 cells, outperforming the standard chemotherapy drug 5-fluorouracil . This highlights the potential of this compound as a candidate for further anticancer research.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of various precursors under controlled conditions to yield high purity products . Structural modifications can enhance its biological activity; for example, substituting different functional groups on the thiazole or piperazine rings can lead to variations in potency and selectivity against specific biological targets.

Neurological Disorders

Thiazole-containing compounds have been studied for their potential effects on neurological disorders. Some analogs have shown anticonvulsant properties, indicating that this compound could be explored for treating epilepsy or other seizure-related conditions .

Immune Modulation

Recent studies have identified small molecules that inhibit the PD-1/PD-L1 interaction, crucial in cancer immunotherapy. Compounds related to this compound may serve as leads for developing new immune modulators .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer EfficacyNotes
N-(4-fluorophenyl)-4-{(4-furan-thiazol)methyl}piperazineStructureMIC: 100–400 µg/mlIC50: 5.71 µM (MCF7)Potential for drug development
Thiazole Derivative AStructureMIC: 200 µg/mlIC50: 10 µM (PC3)Similar structure, lower efficacy
Thiazole Derivative BStructureMIC: 150 µg/mlIC50: 15 µM (MCF7)Moderate activity

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physicochemical Properties

Compound Name Core Substituents Yield (%) Melting Point (°C) Key NMR/ESI-MS Features Biological Activity (if reported)
Target Compound
N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Furan-2-yl thiazole, 4-fluorophenyl - - (Not reported in evidence) -
A3
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
4-Oxoquinazoline, 4-fluorophenyl 57.3 196.5–197.8 Similar ¹H/¹³C NMR to unsubstituted parent Anticancer (implied by structural class)
A15
N-(4-(trifluoromethyl)phenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide
4-Oxoquinazoline, 4-CF₃-phenyl - 198.8–200.6 Distinct ¹³C shifts for CF₃ group -
Compound 31
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
Furan-propanamide, thiazole, 4-fluorophenyl - - Confirmed by Suzuki coupling Potent KPNB1 inhibition, anticancer
Compound 9
N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
Nitrothiophene, thiazole, 4-fluorophenyl - - Commercial source (Enamine) Narrow-spectrum antibacterial

Key Observations:

Substituent Impact on Physicochemistry :

  • The target compound’s furan-thiazole group introduces aromatic heterocyclic diversity compared to A3 and A15 , which feature 4-oxoquinazoline cores. This substitution likely alters solubility and metabolic stability due to reduced hydrogen-bonding capacity versus the oxoquinazoline’s carbonyl group .
  • Compound 31 shares the thiazole and furan motifs but lacks the piperazine-carboxamide backbone, instead employing a propanamide linker. This structural divergence may influence membrane permeability and target engagement .

The target compound’s structural similarity to these molecules implies possible overlap in mechanisms, such as kinase inhibition or bacterial membrane disruption . A3 and related 4-oxoquinazoline derivatives are associated with kinase inhibition (e.g., EGFR), suggesting that the target compound’s thiazole-furan group may serve as a bioisostere for the quinazoline scaffold .

Biological Activity

N-(4-fluorophenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperazine backbone substituted with a 4-fluorophenyl group and a thiazole-furan moiety. Its molecular formula is C19H20FN3O2SC_{19}H_{20}FN_{3}O_{2}S, with a molecular weight of approximately 373.45 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor activity. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study demonstrated that thiazole-based compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazoles are known for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating that similar compounds possess significant antibacterial properties, with some derivatives outperforming standard antibiotics .

The proposed mechanism of action for this class of compounds involves interaction with specific cellular targets, including enzymes and receptors associated with tumor growth and bacterial survival. For example, thiazole derivatives may inhibit key metabolic pathways in bacteria or interfere with signaling pathways in cancer cells, leading to reduced viability .

Study on Antitumor Activity

In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Among these, one derivative showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antitumor potential. The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring and specific substituents for enhancing activity .

Antimicrobial Efficacy Assessment

A series of compounds derived from thiazole were tested for their antimicrobial efficacy against E. coli and S. aureus. The most active compound demonstrated an MIC of 0.5 µg/mL against S. aureus, showcasing the potential application of these derivatives in treating resistant bacterial infections .

Data Summary

Activity Type Tested Compounds IC50/MIC Values Target Organisms/Cells
AntitumorThiazole Derivatives1.61 µg/mLA-431 Cancer Cells
AntimicrobialThiazole Derivatives0.5 µg/mLStaphylococcus aureus
AntimicrobialThiazole Derivatives1.9 μg/mLEscherichia coli

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 2 hours instead of 24 hours under reflux) .
  • Monitor intermediates via LC-MS to ensure stepwise conversion.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formation5-Nitrothiophene-2-carboxylic acid, EDCI, DMF65–70
Piperazine coupling4-Fluorophenyl isocyanate, DCM, RT80–85

Basic Question: How is the structural characterization of this compound performed, and what crystallographic parameters are critical?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) with SHELX software for refinement .
    • Key Parameters : Space group P21/cP2_1/c, unit cell dimensions (a=9.992A˚,b=9.978A˚,c=31.197A˚a = 9.992 \, \text{Å}, b = 9.978 \, \text{Å}, c = 31.197 \, \text{Å}) .
  • Spectroscopic Analysis :
    • NMR : Confirm piperazine and thiazole protons (δ 3.5–4.5 ppm for piperazine; δ 7.2–8.1 ppm for aromatic rings) .
    • IR : Amide C=O stretch (~1650 cm⁻¹) .

Q. Table 2: Crystallographic Data

ParameterValueReference
RR-factor0.058
ZZ8
Density1.345 g/cm³

Basic Question: What initial biological screening assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., FAAH inhibition using [11C]DPFC as a PET tracer) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use identical cell lines (e.g., ATCC-certified) and passage numbers.
    • Control solvent effects (DMSO ≤ 0.1% v/v) .
  • Orthogonal Validation :
    • Cross-validate enzyme inhibition via SPR (surface plasmon resonance) and fluorescence polarization .
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. trifluoromethyl substitutions) to identify SAR trends .

Advanced Question: What experimental design considerations are critical for in vivo imaging studies using this compound?

Methodological Answer:

  • Radiolabeling : Synthesize [11C] or [18F] isotopes via:
    • Reaction with [11C]phosgene for carboxamide labeling .
  • Biodistribution Studies :
    • Use Sprague-Dawley rats, with PET/MRI co-registration to quantify brain uptake .
    • Blocking studies with FAAH inhibitors (e.g., URB597) to confirm target specificity .

Q. Table 3: PET Imaging Parameters

ParameterValueReference
Radiochemical Yield9 ± 4%
Brain SUV (30 min)>2.0

Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Scaffold Modifications :
    • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Vary the furan-thiazole linker length to assess conformational effects .
  • Computational Modeling :
    • Docking (AutoDock Vina) into FAAH active site (PDB: 3QJU) to predict binding modes .
  • Data Correlation :
    • Plot logP vs. IC₅₀ to identify hydrophobicity-activity relationships .

Advanced Question: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures .
  • Pro-drug Design : Introduce phosphate esters at the piperazine nitrogen for aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced Question: How should conflicting data on enzyme inhibition mechanisms be addressed?

Methodological Answer:

  • Mechanistic Studies :
    • Pre-steady-state kinetics to distinguish competitive vs. non-competitive inhibition .
    • Mutagenesis (e.g., FAAH S241A mutant) to validate binding residues .
  • Cross-Platform Validation :
    • Compare results from fluorescence assays, ITC (isothermal titration calorimetry), and SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.